
Imidaprilate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidaprilate-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Imidaprilate. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency of the final product. The production methods are designed to minimize impurities and optimize yield .
化学反应分析
Types of Reactions
Imidaprilate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a deuterium-labeled reduced form of the compound .
科学研究应用
Imidaprilate-d5 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of angiotensin-converting enzyme inhibitors.
Medicine: It aids in the development of new therapeutic agents for hypertensive diseases.
Industry: It is utilized in the quality control and validation of pharmaceutical products
作用机制
Imidaprilate-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to a decrease in the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are primarily related to blood pressure regulation .
相似化合物的比较
Similar Compounds
Imidapril: The parent compound of Imidaprilate-d5, used as an antihypertensive agent.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar applications.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor for hypertension and heart failure.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of angiotensin-converting enzyme inhibitors, making it a valuable tool in scientific research .
属性
分子式 |
C18H23N3O6 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i3D,4D,5D,6D,7D |
InChI 键 |
VFAVNRVDTAPBNR-QEIBJONOSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O)[2H])[2H] |
规范 SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


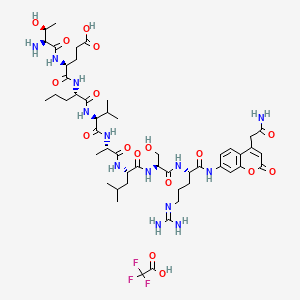
![(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B15143208.png)
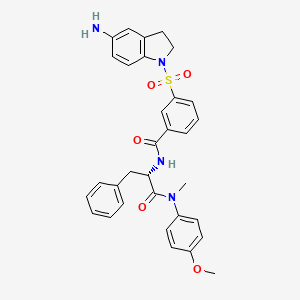




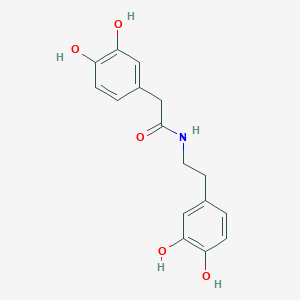


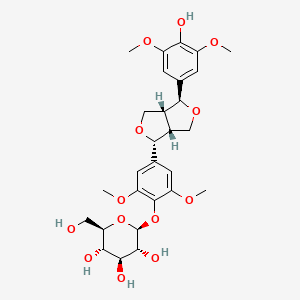
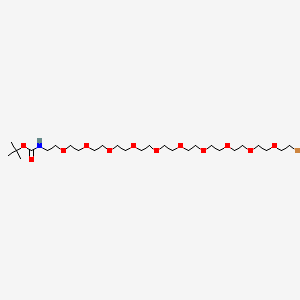
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
